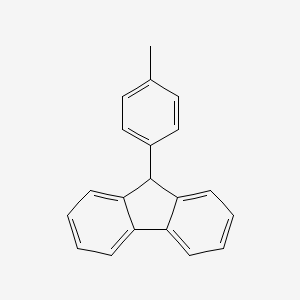

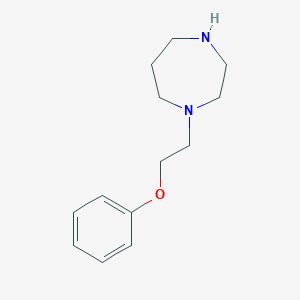

1-(2-Phenoxyethyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenoxyethanol, also known as ethylene glycol monophenyl ether, is a high-boiling, oily liquid that is moderately water-soluble . It has a long history and several uses in chemical manufacturing and consumer products . It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture .

Synthesis Analysis

The earliest mention of 2-phenoxyethanol in the chemical literature appeared in 1894, when Ernst Roithner at the University of Vienna described the synthesis of 2-phenoxyethanol via the reaction of ethylene oxide with phenol in a basic medium . A refined version of this synthesis is used to manufacture 2-phenoxyethanol today .

Molecular Structure Analysis

The molecular formula of 2-Phenoxyethanol is C8H10O2 . It is an ether alcohol with aromatic properties .

Chemical Reactions Analysis

2-Phenoxyethanol has many industrial uses—primarily as a solvent for dyes, inks, and resins; a lubricant preservative; and a reagent in organic chemical synthesis .

Physical And Chemical Properties Analysis

2-Phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility .

Wirkmechanismus

Target of Action

1-(2-Phenoxyethyl)-1,4-diazepane is a derivative of phenoxyethanol . Phenoxyethanol is known to have antimicrobial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . It is used as a preservative in various products, including cosmetics and pharmaceuticals . Therefore, the primary targets of 1-(2-Phenoxyethyl)-1,4-diazepane could be similar to those of phenoxyethanol, acting on microbial cells to inhibit their growth.

Mode of Action

Phenoxyethanol is known to exhibit antimicrobial activity, potentially by disrupting the cell membrane integrity of microbes, leading to cell lysis .

Biochemical Pathways

Phenoxyethyl piperidine and morpholine derivatives, which are structurally similar, have been found to exhibit various pharmacological activities, including antitussive and anticancer properties . They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .

Pharmacokinetics

Phenoxyethanol, a related compound, is known to be used as a preservative in many types of cosmetics, indicating that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for such applications .

Result of Action

Related compounds such as phenoxyethanol have been shown to have antimicrobial properties, suggesting that 1-(2-phenoxyethyl)-1,4-diazepane may also have similar effects .

Action Environment

The action of 1-(2-Phenoxyethyl)-1,4-diazepane may be influenced by various environmental factors. For instance, the efficacy of phenoxyethanol can be affected by the presence of serum . Additionally, the stability of such compounds can be influenced by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Eigenschaften

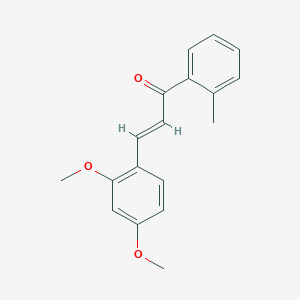

IUPAC Name |

1-(2-phenoxyethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)16-12-11-15-9-4-7-14-8-10-15/h1-3,5-6,14H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBSKZUJEYXODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenoxyethyl)-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)